3-(1H-pyrazol-1-ylmethyl)benzylamine

Description

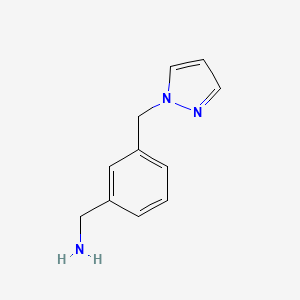

Molecular Architecture and Isomeric Considerations

The molecular architecture of 3-(1H-pyrazol-1-ylmethyl)benzylamine consists of a pyrazole ring containing two nitrogen atoms in a five-membered heterocyclic framework, which is covalently linked through a methylene bridge to a benzylamine group. The pyrazole moiety features a pyrrole-like nitrogen atom bearing a hydrogen substituent and a pyridine-like nitrogen atom with lone pair electrons available for coordination or hydrogen bonding interactions. The benzylamine component provides additional structural complexity through its aromatic phenyl ring and primary amine functionality positioned at the meta position relative to the pyrazolylmethyl substituent.

The compound exhibits multiple conformational possibilities due to rotation around the C(pyrazole)-CH₂ single bond, which connects the pyrazole ring to the benzyl group. These rotational degrees of freedom generate distinct conformers that can interconvert in solution through relatively low-energy barriers. The presence of the pyrazole nitrogen atoms creates opportunities for intramolecular hydrogen bonding interactions that may stabilize specific conformational arrangements. Additionally, the primary amine group on the benzyl moiety can participate in both hydrogen bond donation and acceptance, further influencing the preferred molecular geometry.

Isomeric considerations for this compound primarily involve positional isomerism related to the substitution pattern on the benzene ring. The meta-substitution pattern (3-position) distinguishes this compound from its ortho- and para-substituted analogs, such as 2-((1H-pyrazol-1-yl)methyl)aniline and 4-((1H-pyrazol-1-yl)methyl)aniline. These positional isomers exhibit different electronic properties due to varying proximity between the electron-donating amine group and the electron-withdrawing pyrazole substituent. The meta-substitution pattern provides balanced electronic effects while minimizing steric interactions between the two functional groups.

X-ray Crystallographic Analysis of the Parent Compound

X-ray crystallographic analysis provides definitive structural information about the solid-state arrangement of this compound and related pyrazole derivatives. Although direct crystallographic data for the target compound was not available in the current literature, extensive crystallographic studies of closely related 4-benzyl-1H-pyrazole compounds offer valuable insights into the structural behavior of pyrazole-benzyl systems. These studies reveal that pyrazole rings maintain planarity in the crystal lattice, with typical C-N and C-C bond distances consistent with aromatic character.

Crystallographic investigations of 4-benzyl-1H-pyrazole demonstrate that the compound crystallizes in the non-centrosymmetric space group P2₁, despite facile interconversion of conformers in solution. The crystal structure exhibits alternating bilayers of pyrazole and phenyl aromatic moieties, with both types of aromatic rings organized into columns oriented in two orthogonal directions. Within the pyrazole layers, individual rings form parallel chains through N-H···N hydrogen bonding interactions, creating extended supramolecular networks that stabilize the crystal packing.

Bond length analysis from related pyrazole structures provides reference data for understanding the structural parameters of this compound. Experimental X-ray measurements of pyrazole-containing compounds show N-N bond lengths of approximately 1.33-1.38 Å, while C-N bonds in the pyrazole ring range from 1.27-1.38 Å. The C-C bonds within the five-membered ring typically measure 1.36-1.39 Å, reflecting the delocalized π-electron system characteristic of aromatic heterocycles.

Table 1: Selected Crystallographic Parameters for Related Pyrazole Compounds

| Bond Type | Experimental Length (Å) | Calculated Length (Å) | Reference |

|---|---|---|---|

| N-N (pyrazole) | 1.33-1.38 | 1.37 | |

| C-N (pyrazole) | 1.27-1.38 | 1.29-1.38 | |

| C-C (pyrazole) | 1.36-1.39 | 1.38-1.39 | |

| C-CH₂ (bridge) | 1.51-1.52 | 1.51 |

Comparative Structural Analysis with Pyrazolyl-Benzylamine Derivatives

Comparative structural analysis reveals significant relationships between this compound and its constitutional isomers and analogs. The ortho-substituted analog, 2-((1H-pyrazol-1-yl)methyl)aniline, exhibits closer proximity between the pyrazole nitrogen and the amine group, potentially enabling intramolecular hydrogen bonding that influences conformational preferences. This structural arrangement may restrict rotational freedom around the methylene bridge compared to the meta-substituted target compound.

The para-substituted isomer, 4-((1H-pyrazol-1-yl)methyl)aniline, demonstrates extended conjugation between the electron-donating amine and the pyrazole system through the aromatic benzene ring. This electronic communication may alter the basicity of both nitrogen-containing functional groups and influence the compound's coordination behavior with metal centers. The para-substitution pattern also affects crystal packing arrangements due to the linear disposition of functional groups, potentially favoring different hydrogen bonding motifs compared to the bent geometry of the meta-substituted compound.

Structural studies of 3,5-dimethyl-substituted pyrazole derivatives provide insights into steric effects on molecular geometry. The compound [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine demonstrates how methyl substituents on the pyrazole ring influence both electronic properties and conformational behavior. The presence of methyl groups at positions 3 and 5 increases electron density on the pyrazole ring while introducing steric bulk that may restrict rotation around the N-CH₂ bond.

Table 2: Comparative Molecular Parameters of Pyrazolyl-Benzylamine Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|---|

| This compound | 562803-76-3 | C₁₁H₁₃N₃ | 187.24 | meta |

| 2-((1H-pyrazol-1-yl)methyl)aniline | 956533-57-6 | C₁₀H₁₁N₃ | 173.21 | ortho |

| 4-((1H-pyrazol-1-yl)methyl)aniline | 142335-61-3 | C₁₀H₁₁N₃ | 173.21 | para |

| [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine | 1185056-93-2 | C₁₂H₁₅N₃ | 201.27 | meta-dimethyl |

The comparative analysis also extends to N-benzylated pyrazole derivatives, such as N-((1H-pyrazol-3-yl)methyl)-1-phenylmethanamine, which feature the pyrazole nitrogen as an acceptor rather than a donor in hydrogen bonding interactions. These structural modifications demonstrate how subtle changes in connectivity patterns dramatically alter intermolecular interaction capabilities and solid-state packing arrangements.

Tautomeric Behavior in Pyrazole-Containing Systems

Tautomeric behavior represents a fundamental aspect of pyrazole chemistry that significantly influences the structural properties of this compound and related compounds. Pyrazole rings undergo annular prototropic tautomerism, involving rapid hydrogen migration between the two nitrogen atoms in the five-membered ring. This tautomeric equilibrium creates dynamic structural behavior where compounds can exist as mixtures of constitutional isomers that rapidly interconvert under normal conditions.

The tautomeric equilibrium in pyrazole systems is governed by electronic effects of substituents and environmental factors such as solvent polarity and temperature. Electron-donating groups favor tautomers where the hydrogen resides on the nitrogen atom adjacent to the substituted carbon, while electron-withdrawing substituents stabilize the alternative tautomeric form. For this compound, the benzylamine substituent acts as an electron-donating group through inductive effects, potentially influencing the tautomeric equilibrium position.

Crystallographic studies of related 4-benzyl-1H-pyrazole compounds demonstrate that tautomeric behavior persists even in the solid state, though crystal packing forces may favor specific tautomeric forms. Unlike some pyrazole derivatives that exhibit disorder in their crystal structures due to tautomeric averaging, 4-benzyl-1H-pyrazole shows distinct sets of C-N and C-C bond distances that reflect localized double bond character. The C-N bond adjacent to the NH group is shorter than the bond adjacent to the nitrogen lone pair, while the opposite pattern occurs for C-C bonds within the ring.

Table 3: Tautomeric Effects on Bond Lengths in Pyrazole Systems

| Bond Position | Tautomer A Length (Å) | Tautomer B Length (Å) | Average Length (Å) |

|---|---|---|---|

| C-N (adjacent to NH) | 1.27-1.29 | 1.36-1.38 | 1.33 |

| C-N (adjacent to N:) | 1.36-1.38 | 1.27-1.29 | 1.33 |

| C-C (α to NH) | 1.38-1.40 | 1.35-1.37 | 1.38 |

| C-C (α to N:) | 1.35-1.37 | 1.38-1.40 | 1.38 |

The tautomeric behavior of pyrazole systems also influences their hydrogen bonding capabilities and coordination properties. In the 1H-tautomer, the NH group serves as a hydrogen bond donor while the pyridine-like nitrogen acts as an acceptor. Tautomeric interconversion can modulate these interactions dynamically, affecting both crystal packing arrangements and solution-phase association behavior. This dynamic structural behavior may contribute to the biological activity of pyrazole-containing compounds by enabling adaptive binding to multiple target sites through different tautomeric forms.

Environmental factors such as pH, temperature, and solvent composition can shift tautomeric equilibria and alter the predominant structural form of this compound. In aqueous solutions, hydrogen bonding with water molecules may stabilize specific tautomeric forms, while aprotic solvents may favor different equilibrium positions. Understanding these tautomeric effects is crucial for predicting the compound's behavior in various chemical and biological environments, particularly for applications involving molecular recognition or catalytic processes where specific structural forms may be required for optimal activity.

Properties

IUPAC Name |

[3-(pyrazol-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFHMAZBNKKNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN2C=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586309 | |

| Record name | 1-{3-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562803-76-3 | |

| Record name | 1-{3-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(1H-pyrazol-1-ylmethyl)benzylamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a pyrazole moiety and a benzylamine group. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, potential therapeutic applications, and findings from relevant research studies.

- Chemical Formula : C_{11}H_{12}N_{4}

- Molecular Weight : 188.23 g/mol

- Structure : The compound features a five-membered pyrazole ring attached to a benzylamine structure, allowing for diverse interactions with biological targets.

Synthesis

The synthesis of this compound can be accomplished through various methods, often involving Mannich reactions. These reactions typically utilize primary amines and formaldehyde to produce derivatives with potential enhanced pharmacological properties. The structures of synthesized compounds are usually confirmed through techniques such as PMR (Proton Magnetic Resonance), ^13C NMR (Carbon-13 Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy) .

Synthesis Methods Overview

| Method | Description |

|---|---|

| Mannich Reaction | Involves the reaction of primary amines with formaldehyde and ketones or aldehydes. |

| N-Alkylation | Utilizes alkyl halides to introduce alkyl groups into the pyrazole structure. |

| Metal-Catalyzed Reactions | Employs catalysts for more efficient formation of the pyrazole ring. |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various microorganisms. In studies, it has been tested against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

- Shigella flexneri

- Salmonella enterica

- Aspergillus niger

Testing was conducted at concentrations of 20, 30, and 50 mg/L, demonstrating varying degrees of effectiveness .

Case Studies and Research Findings

Several studies have evaluated compounds structurally related to this compound:

- Anticancer Activity : A class of pyrazole derivatives has shown potent anticancer activity by modulating autophagy pathways and inhibiting mTORC1 activity in cancer cell lines .

- Antiviral Properties : Other pyrazole derivatives have been tested for antiviral activity, revealing that structural modifications can significantly influence biological efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their respective activities:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| (4-(1H-Pyrazol-1-yl)phenyl)methanamine | 368870-03-5 | Antimicrobial |

| (3-(1H-Pyrazol-1-yl)phenyl)methanamine | 687635-04-7 | Anticancer |

| N-methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine | 18525881 | Antimicrobial |

These comparisons highlight the unique biological activities associated with different structural modifications within the pyrazole framework.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(1H-pyrazol-1-ylmethyl)benzylamine and its analogs:

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

- Lipophilicity : The trifluoromethyl (-CF₃) group in 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine significantly enhances lipophilicity (clogP ~2.5) compared to the parent compound (clogP ~1.8), improving membrane permeability .

- Basicity : Piperidinyl substitution in 3-(1-benzylpiperidin-3-yl)-1H-pyrazol-5-amine introduces a tertiary amine, increasing basicity (pKa ~9.5) versus the primary amine in this compound (pKa ~8.2) .

- Metabolic Stability : Fluorinated analogs exhibit slower hepatic clearance due to resistance to oxidative metabolism, as seen in trifluoromethyl derivatives .

Preparation Methods

General Synthetic Strategy

The preparation of 3-(1H-pyrazol-1-ylmethyl)benzylamine generally follows these key synthetic steps:

- Formation of the pyrazole ring : Typically via cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds.

- Attachment of the benzylamine moiety : Often achieved by alkylation or substitution reactions involving benzyl halides or benzylamine derivatives.

- Amination and purification : Introduction of the amine functionality and isolation of the pure compound.

Detailed Preparation Routes and Reaction Conditions

Representative Synthetic Example

A typical laboratory synthesis might proceed as follows:

- Step 1: Synthesis of 1H-pyrazole by refluxing acetylacetone with hydrazine hydrate in ethanol for several hours.

- Step 2: N-alkylation of the pyrazole with benzyl chloride in DMF using potassium carbonate as base at reflux temperature for 12–48 hours.

- Step 3: Amination of the benzylated pyrazole by reaction with ammonia or benzylamine derivatives under basic conditions to yield this compound.

- Step 4: Purification by recrystallization or column chromatography, followed by structural verification using NMR and mass spectrometry.

Alternative and Advanced Methods

- One-pot multi-component reactions: Some studies report one-pot cyclocondensation reactions involving hydrazino compounds, diketones, aldehydes, and phenacyl bromides to form pyrazole derivatives with complex substituents, which can be adapted to synthesize pyrazolyl-benzylamine analogs.

- Direct amination from primary amines: Recent methodologies allow direct preparation of N-substituted pyrazoles from primary amines and 1,3-diketones in the presence of hydroxylamine derivatives, providing a more straightforward route to pyrazolylamines.

- Use of cyanobenzylamine intermediates: Reaction of 2-cyanobenzylamine with pyrazole under basic conditions offers an alternative path to introduce the benzylamine moiety linked to the pyrazole ring.

Reaction Optimization and Industrial Considerations

- Reaction time and temperature: Optimized typically between 12–48 hours at reflux temperatures to maximize yield.

- Solvent choice: Polar aprotic solvents such as DMF or acetonitrile are preferred for alkylation steps.

- Bases: Potassium carbonate or sodium hydroxide are commonly used to facilitate deprotonation and nucleophilic substitution.

- Catalysts: Phase-transfer catalysts like tetraethylammonium bromide (TEBA) can improve reaction rates and yields.

- Purification: High-performance liquid chromatography (HPLC) and recrystallization improve purity to ≥95%.

- Scale-up: Industrial synthesis may employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Analytical Characterization Supporting Preparation

| Technique | Purpose | Key Data for this compound |

|---|---|---|

| ¹H and ¹³C NMR | Confirm structure and substitution pattern | Pyrazole protons δ 6.0–7.0 ppm; benzylamine CH₂NH₂ protons δ 3.8–4.2 ppm |

| FT-IR Spectroscopy | Identify functional groups | NH₂ stretching bands at 3350–3450 cm⁻¹; pyrazole C=N stretch at 1600–1650 cm⁻¹ |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peak [M+H]⁺ consistent with expected mass |

| X-ray Crystallography | Molecular conformation and regiochemistry | Precise bond angles and torsion angles confirming pyrazole attachment and benzylamine position |

| HPLC | Purity assessment | Purity ≥95% achieved after purification steps |

Summary Table of Key Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine + 1,3-diketone cyclization + benzyl chloride alkylation + amination | Hydrazine hydrate, acetylacetone, benzyl chloride, ammonia | Reflux in ethanol and DMF; base K₂CO₃; 12–48 h | 60–80% | Well-established, versatile | Multi-step, moderate reaction times |

| One-pot multi-component cyclocondensation | Hydrazino-triazole, acetylacetone, aldehydes, phenacyl bromides | Ethanol, reflux, catalytic HCl | Variable | Efficient for complex derivatives | May require purification of intermediates |

| Direct amination from primary amines and diketones | Primary amine, 1,3-diketone, hydroxylamine derivative | 85 °C, DMF, 1.5 h | 38–46% | Short reaction time, fewer steps | Lower yields, limited substrate scope |

| Reaction of 2-cyanobenzylamine with pyrazole | 2-cyanobenzylamine, pyrazole, NaOH | Basic aqueous or alcoholic medium | Not specified | Alternative route, direct amination | Less documented, scale-up data scarce |

Q & A

Q. Validation Methods :

- NMR Spectroscopy : To confirm regioselectivity of pyrazole substitution and methylene linkage (e.g., NMR for aromatic protons and NMR for carbonyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For definitive structural confirmation, as demonstrated in related pyrazole derivatives .

Advanced: How can researchers resolve contradictory spectroscopic data in structural elucidation of this compound analogs?

Answer:

Contradictions in NMR or crystallographic data often arise from dynamic effects (e.g., tautomerism) or polymorphism. Methodological approaches include:

- Variable-Temperature NMR : To identify tautomeric equilibria or conformational flexibility in the pyrazole ring .

- Computational Modeling : Density Functional Theory (DFT) simulations to predict stable conformers and compare with experimental / shifts .

- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate distinct crystalline forms, followed by X-ray diffraction analysis .

Case Study : In a structurally similar compound, discrepancies between predicted and observed NMR signals were resolved by identifying a minor tautomer (<5% population) through 2D NOESY experiments .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., alkyl halides or hydrazine derivatives) .

- Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids).

- Waste Disposal : Segregate halogenated byproducts (e.g., from alkylation steps) for specialized disposal .

Advanced: How does the electronic nature of substituents on the pyrazole ring influence the bioactivity of this compound derivatives?

Answer:

Electron-withdrawing groups (EWGs) like -NO or -CF enhance binding to biological targets through:

- Hydrogen Bonding : EWGs increase the acidity of pyrazole N-H protons, strengthening interactions with enzymes (e.g., kinase ATP-binding pockets) .

- π-π Stacking : Electron-deficient pyrazole rings improve stacking with aromatic residues in receptor sites .

Example : A derivative with a 5-trifluoromethyl group showed 10-fold higher inhibitory activity against COX-2 compared to the unsubstituted analog, attributed to enhanced hydrophobic interactions .

Basic: What chromatographic techniques are optimal for separating this compound from reaction byproducts?

Answer:

- Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for polar impurities. Retention times typically range 8–12 minutes .

- Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) for non-polar byproducts. Monitor fractions by TLC (R ≈ 0.4 in same solvent system) .

Advanced: What strategies mitigate regioselectivity challenges during pyrazole ring formation in analogs of this compound?

Answer:

Regioselectivity in pyrazole synthesis is controlled by:

- Precursor Design : Use asymmetrical diketones or enol ethers to bias cyclization toward the desired isomer .

- Catalytic Methods : Lewis acids like ZnCl favor 1,3-dipolar cycloaddition pathways, reducing byproduct formation .

- Microwave-Assisted Synthesis : Rapid heating (150°C, 10 min) improves yield of the 1H-pyrazole regioisomer over traditional reflux .

Basic: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:

- Accelerated Stability Studies :

- Light Sensitivity : Expose to UV (254 nm) for 72h; quantify photodegradation using UV-Vis spectroscopy .

Advanced: What mechanistic insights explain the divergent biological activities of this compound derivatives in enzyme inhibition assays?

Answer:

Divergence arises from:

- Allosteric vs. Competitive Binding : Bulky substituents (e.g., benzyl groups) may occupy allosteric pockets, altering inhibition kinetics .

- Metabolic Stability : Methyl groups at the benzyl position reduce CYP450-mediated oxidation, prolonging half-life in hepatocyte assays .

Case Study : A methylated analog showed sustained inhibition of EGFR kinase due to reduced metabolic clearance, confirmed via liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.